3,5-Dimethyldocosane

Description

The compound 3,5-Dimethyldocosane is a branched alkane with a 22-carbon backbone and methyl groups at positions 3 and 3. These analogs share similar substitution patterns (3,5-dimethyl or dihalogen groups) and provide insights into how branching, halogenation, and functional groups influence chemical and biological properties.

Properties

CAS No. |

13897-12-6 |

|---|---|

Molecular Formula |

C24H50 |

Molecular Weight |

338.7 g/mol |

IUPAC Name |

3,5-dimethyldocosane |

InChI |

InChI=1S/C24H50/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(3)6-2/h23-24H,5-22H2,1-4H3 |

InChI Key |

GMIWDDHRSAWZAW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(C)CC(C)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C)CC(C)CC |

Synonyms |

3,5-Dimethyldocosane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several 3,5-disubstituted compounds, though none directly address 3,5-Dimethyldocosane. Below is a comparative analysis of structurally related compounds from the provided materials:

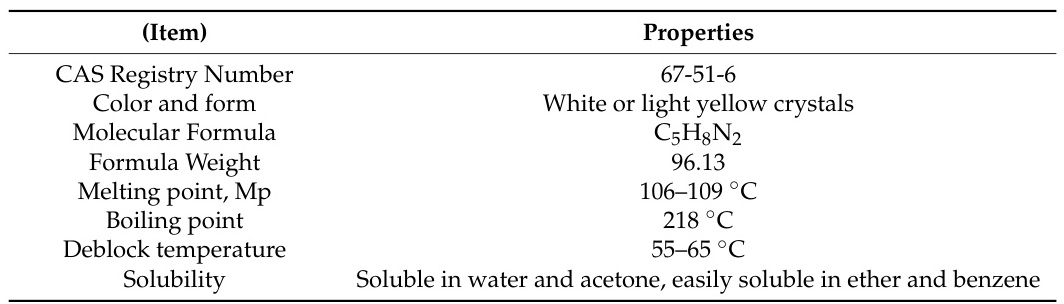

3,5-Dimethylpyrazole (DMP)

- Structure : A pyrazole ring with methyl groups at positions 3 and 4.

- Properties : Acts as a nitrification inhibitor in soil systems. Its efficacy is linked to its ability to block enzymatic pathways in ammonia-oxidizing bacteria .

Data :

Property Value Molecular formula C₅H₈N₂ Molecular weight 96.13 g/mol Boiling point 204–206°C Solubility in water 1.2 g/L (20°C)

3,5-Dimethylbenzoic Acid

- Structure : A benzoic acid derivative with methyl groups at positions 3 and 5.

- Properties : Used in thermochemical studies due to its stable aromatic structure. Exhibits strong hydrogen-bonding capacity via the carboxylic acid group .

Thermochemical Data :

Property Value ΔfH°gas (formation) -443.2 kJ/mol CAS number 499-06-9 IUPAC InChIKey UMVOQQDNEYOJOK-UHFFFAOYSA-N

3,5-Dibromo-salicylaldehyde Nickel(II) Complexes

- Structure : Nickel(II) complexes with 3,5-dibromo-salicylaldehyde and auxiliary ligands (e.g., phenanthroline derivatives).

- Properties :

- DNA Interaction : Bind to DNA via intercalation, with binding constants (Kb) ranging from 10⁴ to 10⁵ M⁻¹ .

- Serum Albumin Affinity : Exhibit reversible binding to human serum albumin (HSA) with K values comparable to clinically used drugs (10⁴–10⁵ M⁻¹) .

- Coordination Geometry : Distorted octahedral geometry around Ni(II), confirmed by X-ray crystallography .

Key Differences Between Analogs and this compound

Functional Groups: this compound is a nonpolar alkane, whereas analogs like 3,5-dimethylbenzoic acid and 3,5-dibromo-salicylaldehyde derivatives have polar functional groups (carboxylic acid, aldehyde, halogen), enabling hydrogen bonding and metal coordination . The nickel(II) complexes demonstrate bioactivity (DNA/protein binding) absent in pure hydrocarbons like this compound .

Applications: 3,5-Dimethylpyrazole: Agricultural nitrification inhibition . 3,5-Dibromo-salicylaldehyde complexes: Biomedical applications (e.g., anticancer, antimicrobial agents) .

Thermodynamic Stability :

- 3,5-Dimethylbenzoic acid has a high formation enthalpy (-443.2 kJ/mol), reflecting aromatic stability, while branched alkanes like this compound exhibit lower thermal stability due to weaker van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.